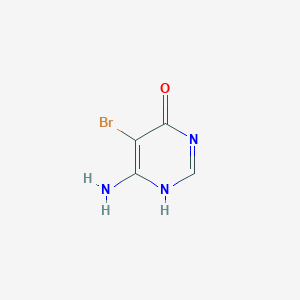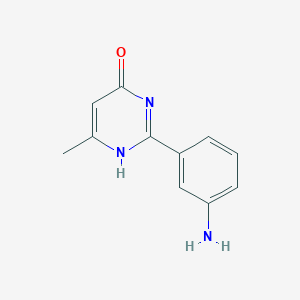![molecular formula C16H19NO3S B7854584 N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide](/img/structure/B7854584.png)
N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(Benzyloxy)phenyl]ethyl}methanesulfonamide is an intriguing organic compound, known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its significance in various pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide typically involves a multi-step process:
Formation of the intermediate: The process begins with the reaction of 4-(benzyloxy)benzaldehyde with a suitable reagent to form 4-(benzyloxy)phenylacetaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with ethylamine, yielding 2-[4-(benzyloxy)phenyl]ethylamine.
Sulfonation: Finally, the amine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimizing reaction conditions for maximum yield and purity, including precise control of temperature, pressure, and the use of catalysts. Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure the compound's high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzaldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride may be used for reduction.
Substitution: Conditions typically involve the use of Lewis acids or bases, depending on the substituent being introduced.
Major Products Formed
The primary products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide is valuable in various research domains:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical assays and studies due to its potential interaction with biological targets.
Medicine: The sulfonamide group is known for its pharmacological properties, and derivatives of this compound may have therapeutic applications.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The biological activity of N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby disrupting normal enzymatic function. This interaction can interfere with various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[4-(Methoxy)phenyl]ethyl}methanesulfonamide: This compound, with a methoxy group instead of a benzyloxy group, may exhibit different pharmacokinetic properties.
N-{2-[4-(Benzyloxy)phenyl]ethyl}sulfonamide: Lacking the methanesulfonamide group, it may have reduced or different biological activity.
N-{2-[4-(Benzyloxy)phenyl]ethyl}methanesulfonic acid: This acid form can be more hydrophilic and might interact differently with biological targets.
Uniqueness
The presence of the benzyloxy group in N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide enhances its lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets. Additionally, the sulfonamide group is crucial for its enzyme inhibition properties, making it a valuable compound in medicinal chemistry.
Hope this comprehensive overview satisfies your curiosity about this compound
Propiedades
IUPAC Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-21(18,19)17-12-11-14-7-9-16(10-8-14)20-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIFKFNPTXILTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(tert-Butyloxycarbonyl)amino]thiophene-2-carboxylic acid ethyl ester](/img/structure/B7854501.png)


![[4-(2-Phenylethoxy)phenyl]methanamine hydrochloride](/img/structure/B7854526.png)


![2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B7854548.png)





![1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7854598.png)
![8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7854604.png)
